molecular formula C10H2F12O4Sr B13823799 Strontium hexafluoroacetylacetonate

Strontium hexafluoroacetylacetonate

Katalognummer: B13823799
Molekulargewicht: 501.72 g/mol
InChI-Schlüssel: KEVXBFHXVKDJRZ-PAMPIZDHSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Strontium hexafluoroacetylacetonate is an inorganic compound with the chemical formula C₁₀H₂F₁₂O₄Sr. It is a complex of strontium, copper oxide, and hexafluoroacetylacetonate. This compound is known for its low vapor pressure at room temperature and has been used as a catalyst for the vaporizing of volatile organic compounds .

Vorbereitungsmethoden

Strontium hexafluoroacetylacetonate can be synthesized through various methods. One common synthetic route involves the reaction of strontium oxide with hexafluoroacetylacetone in the presence of a suitable solvent. The reaction conditions typically include a controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as thermal evaporation, high-vacuum sputtering, and laser ablation to produce high-purity this compound .

Analyse Chemischer Reaktionen

Strontium hexafluoroacetylacetonate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. For example, the compound can be thermally decomposed to form lanthanum hexafluoroacetylacetonate, which can be used as a catalyst for organic reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Strontium hexafluoroacetylacetonate has a wide range of scientific research applications. In chemistry, it is used as a catalyst for the vaporizing of volatile organic compounds. In biology and medicine, strontium-based compounds have been studied for their potential in bone regeneration, drug delivery, and cancer therapy. The compound’s ferroelectric properties make it useful in the development of nonvolatile memory devices and other electronic applications .

Wirkmechanismus

The mechanism of action of strontium hexafluoroacetylacetonate involves its interaction with various molecular targets and pathways. The compound’s ferroelectric properties are attributed to the presence of strontium ions, which can influence the polarization of the material. This property is essential for its use in nonvolatile memory devices. Additionally, the compound’s ability to act as a catalyst in organic reactions is due to its unique chemical structure, which allows it to facilitate the formation and breaking of chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Strontium hexafluoroacetylacetonate can be compared with other similar compounds such as barium hexafluoroacetylacetonate and calcium hexafluoroacetylacetonate. These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For example, barium hexafluoroacetylacetonate is known for its high volatility, while calcium hexafluoroacetylacetonate is used in various industrial processes.

Eigenschaften

Molekularformel

C10H2F12O4Sr

Molekulargewicht

501.72 g/mol

IUPAC-Name

strontium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

InChI

InChI=1S/2C5H2F6O2.Sr/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-;

InChI-Schlüssel

KEVXBFHXVKDJRZ-PAMPIZDHSA-L

Isomerische SMILES

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Sr+2]

Kanonische SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sr+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.